molecular formula C27H33N5O4 B2715920 7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-76-0

7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2715920
CAS RN: 1021095-76-0
M. Wt: 491.592
InChI Key: POUVBFMHJFCVKT-UHFFFAOYSA-N
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Description

7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H33N5O4 and its molecular weight is 491.592. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

One significant application involves the development of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, highlighting the design of high-affinity dopamine receptor partial agonists. This research underscores the potential of such compounds in modulating dopamine D2 receptors, favoring G protein activation over β-arrestin recruitment, which could be promising for novel therapeutics in neuropsychiatric disorders (Möller et al., 2017).

Novel Pyrazolyl s-Triazine Derivatives for Cancer Therapy

Another application is in cancer therapy, where novel pyrazole-s-triazine derivatives synthesized through a one-pot procedure showed cytotoxicity against various cancer cell lines, including triple-negative breast cancer. These derivatives have been evaluated for their EGFR inhibitory activity, highlighting their potential as targeted therapy options (Shawish et al., 2022).

Synthesis and Receptor Binding Assays

Research has also focused on the synthesis and in vitro receptor binding assays of pyrazolo[1,5-α]pyridines. This work contributes to understanding the compound's affinity for dopamine receptors, which is crucial for developing treatments targeting neuropsychiatric and neurodegenerative disorders (Guca, 2014).

Antimicrobial and Antiviral Applications

Additionally, some studies have explored the antimicrobial and antiviral activities of related compounds, indicating their potential utility in combating infectious diseases. For example, compounds with the pyrazolone moiety have shown effectiveness against various microorganisms, offering a pathway to new antimicrobial agents (Bektaş et al., 2007; Attaby et al., 2007).

Catalytic Hydrocarbon Oxidation

Lastly, the synthesis of N-heterocycle-sulfonated Schiff base copper(II) complexes related to this chemical structure demonstrates applications in catalyzing the peroxidative oxidation of hydrocarbons. This research outlines the compound's role in facilitating chemical transformations, which is vital for the development of environmentally friendly industrial processes (Hazra et al., 2019).

properties

IUPAC Name

7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O4/c1-36-17-16-29-18-22(24-23(19-29)27(35)32(28-24)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)25(33)20-8-4-2-5-9-20/h3,6-7,10-11,18-20H,2,4-5,8-9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUVBFMHJFCVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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